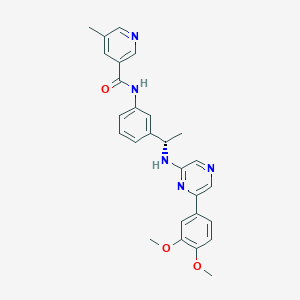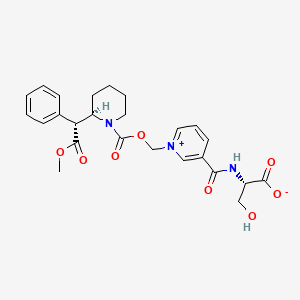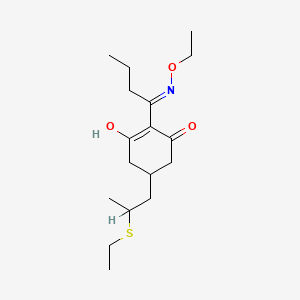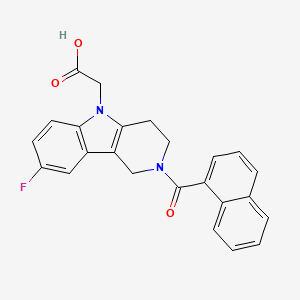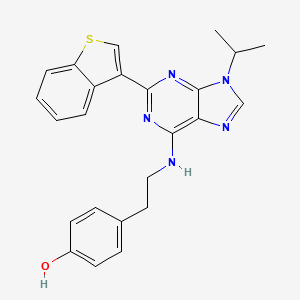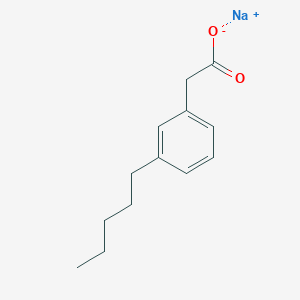
SJP-L-5
Descripción general
Descripción
SJP-L-5 is a novel small-molecule compound that has garnered attention for its potent antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1). This nitrogen-containing biphenyl compound was synthesized based on the dibenzocyclooctadiene lignan gomisin M2, an anti-HIV bioactive compound isolated from Schisandra micrantha A. C. Smith .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SJP-L-5 involves the modification of the dibenzocyclooctadiene lignan gomisin M2. The detailed synthetic route includes several steps of organic reactions, such as nitration, reduction, and coupling reactions, under controlled conditions to ensure the formation of the desired biphenyl structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
SJP-L-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrogen-containing groups within the molecule.
Substitution: this compound can participate in substitution reactions, where functional groups within the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
SJP-L-5 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a reagent to study various organic reactions and mechanisms.
Biology: Employed in research to understand the life cycle of HIV-1 and other viruses.
Medicine: Investigated for its potential as an antiviral drug, particularly against HIV-1.
Mecanismo De Acción
SJP-L-5 exerts its antiviral effects by inhibiting the nuclear entry of viral DNA. Specifically, it blocks the entry of the HIV-1 pre-integration complex into the nucleus by inhibiting the disassembly of the viral core in the cytoplasm of infected cells. This prevents the integration of viral DNA into the host genome, thereby halting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Gomisin M2: The parent compound from which SJP-L-5 is derived. It also exhibits anti-HIV activity.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs): A class of compounds that inhibit HIV-1 by targeting reverse transcriptase.
Uniqueness
This compound is unique in its mechanism of action, as it specifically inhibits the nuclear entry of viral DNA, a step not commonly targeted by other antiviral compounds. This makes it a valuable addition to the arsenal of HIV-1 inhibitors .
Propiedades
Número CAS |
1286237-83-9 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.35 |
Nombre IUPAC |
Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-19(2)12-7-5-11(6-8-12)15-13(18(20)22-4)9-14-16(17(15)21-3)24-10-23-14/h5-9H,10H2,1-4H3 |
Clave InChI |
BVAOVMDHWBCWPH-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC=C(N(C)C)C=C2)C(OC)=C(OCO3)C3=C1)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SJP-L-5; SJP L 5; SJPL5; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


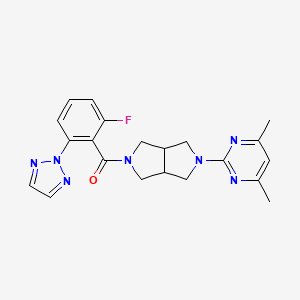
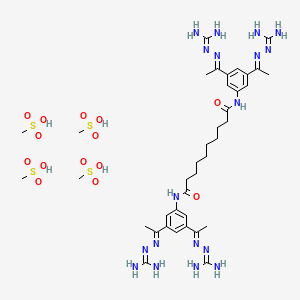
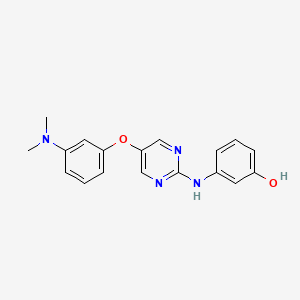
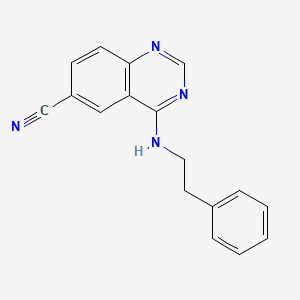
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)
